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  • Product: 1-Cyclohexyl-1-pentanol
  • CAS: 7338-43-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Cyclohexyl-1-pentanol: Structure, Synthesis, and Characterization

This guide provides a comprehensive technical overview of 1-Cyclohexyl-1-pentanol, a saturated secondary alcohol. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-Cyclohexyl-1-pentanol, a saturated secondary alcohol. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the molecule's core characteristics, synthesis protocols, and analytical validation, grounded in established scientific principles.

Introduction and Core Molecular Attributes

1-Cyclohexyl-1-pentanol is an organic compound featuring a cyclohexane ring bonded to the carbinol carbon of a pentanol chain.[1] This structure, with its combination of a bulky, non-polar cycloalkane and a polar hydroxyl group, imparts specific physicochemical properties that make it a subject of interest as a synthetic intermediate and a potential solvent.[1] The presence of the hydroxyl group allows for hydrogen bonding, influencing its reactivity and physical properties like boiling point and solubility.[1]

Chemical Structure and Molecular Formula

The fundamental identity of 1-Cyclohexyl-1-pentanol is defined by its molecular structure and formula.

  • Molecular Formula: C₁₁H₂₂O[2][3][4]

  • IUPAC Name: 1-cyclohexylpentan-1-ol[5]

  • SMILES: CCCCC(C1CCCCC1)O[5]

  • InChI: InChI=1S/C11H22O/c1-2-3-9-11(12)10-7-5-4-6-8-10/h10-12H,2-9H2,1H3[2][5]

The structure consists of a pentyl group and a cyclohexyl group attached to a central carbon atom, which also bears a hydroxyl group. This makes it a secondary alcohol.

Caption: 2D representation of 1-Cyclohexyl-1-pentanol.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Cyclohexyl-1-pentanol is presented in the table below. These properties are crucial for designing experimental conditions, predicting its behavior in various solvents, and ensuring safe handling.

PropertyValueSource
Molecular Weight 170.30 g/mol [3][4]
CAS Number 7338-43-4[1][3][6]
Appearance Colorless to pale yellow liquid[1][4]
Boiling Point 243.2 °C at 760 mmHg[6]
Density 0.9 g/cm³[6]
LogP 3.8[5][6]
Hydrogen Bond Donor Count 1[5][6]
Hydrogen Bond Acceptor Count 1[5][6]

Synthesis and Mechanistic Considerations

The synthesis of 1-Cyclohexyl-1-pentanol is most commonly achieved through a Grignard reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of organic synthesis due to its reliability and versatility.

Retrosynthetic Analysis and Preferred Pathway

The target molecule, a secondary alcohol, can be disconnected at the carbon-carbon bond adjacent to the hydroxyl group. This retrosynthetic approach points to two primary Grignard synthesis routes:

  • Route A: Reaction of pentylmagnesium bromide with cyclohexanecarbaldehyde.

  • Route B: Reaction of cyclohexylmagnesium bromide with pentanal.

Both routes are chemically viable. For the purpose of this guide, we will detail Route B, as cyclohexylmagnesium bromide is a commonly used Grignard reagent.

synthesis_workflow Start Start Materials: Cyclohexyl Bromide, Mg, Pentanal Grignard_Formation Step 1: Grignard Reagent Formation (Cyclohexylmagnesium Bromide) Start->Grignard_Formation Dry Ether Reaction Step 2: Nucleophilic Addition (Reaction with Pentanal) Grignard_Formation->Reaction Pentanal Workup Step 3: Acidic Workup (Protonation of Alkoxide) Reaction->Workup aq. H₃O⁺ Product Final Product: 1-Cyclohexyl-1-pentanol Workup->Product

Caption: Workflow for the synthesis of 1-Cyclohexyl-1-pentanol.

Detailed Experimental Protocol

This protocol describes the synthesis of 1-Cyclohexyl-1-pentanol via the Grignard reaction of cyclohexylmagnesium bromide with pentanal.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous diethyl ether

  • Cyclohexyl bromide

  • Pentanal

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Preparation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine.

    • Add a solution of cyclohexyl bromide in anhydrous diethyl ether dropwise via the dropping funnel. The disappearance of the iodine color and gentle reflux indicates the initiation of the reaction.

    • Once the reaction has started, add the remaining cyclohexyl bromide solution at a rate that maintains a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Pentanal:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of pentanal in anhydrous diethyl ether dropwise with vigorous stirring. Maintain the temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Work-up and Purification:

    • Pour the reaction mixture slowly into a beaker containing ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.

    • Separate the ether layer. Extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and concentrate the solution under reduced pressure to remove the solvent.

    • The crude product can be purified by vacuum distillation to yield pure 1-Cyclohexyl-1-pentanol.

Spectroscopic and Analytical Characterization

Confirmation of the structure and purity of the synthesized 1-Cyclohexyl-1-pentanol is essential. This is achieved through a combination of spectroscopic techniques.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[7] The IR spectrum of 1-Cyclohexyl-1-pentanol is expected to show characteristic absorption bands.[8]

Functional GroupExpected Absorption Range (cm⁻¹)Description
O-H (alcohol) 3200-3600Broad peak, indicative of hydrogen bonding[8]
C-H (sp³) 2850-3000Strong, sharp peaks
C-O (alcohol) 1050-1150Strong peak

The presence of a broad peak in the 3200-3600 cm⁻¹ region and the absence of a strong carbonyl (C=O) peak around 1715 cm⁻¹ from the starting pentanal confirm the successful conversion to the alcohol.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The spectrum will show a complex multiplet for the cyclohexyl and pentyl chain protons. A characteristic signal for the proton on the carbinol carbon (CH-OH) is expected to appear deshielded, typically in the 3.4-4.5 ppm range.[8] The hydroxyl proton signal can be broad and its chemical shift is concentration-dependent.

  • ¹³C NMR: The carbon atom bonded to the hydroxyl group will be deshielded and is expected to have a chemical shift in the range of 50-80 ppm.[8] The remaining aliphatic carbons of the cyclohexyl and pentyl groups will appear at higher fields.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[9] For 1-Cyclohexyl-1-pentanol, the molecular ion peak (M⁺) would be observed at m/z = 170.[2][5] Common fragmentation patterns for secondary alcohols include the loss of water (M-18) and alpha-cleavage, which would result in fragments from the loss of the butyl radical or the cyclohexyl radical.

Applications and Research Relevance

While 1-Cyclohexyl-1-pentanol is not a widely commercialized chemical, its structure lends itself to several potential applications in research and development:

  • Chemical Intermediate: It can serve as a precursor for the synthesis of other molecules. For example, oxidation of the secondary alcohol would yield 1-cyclohexyl-1-pentanone.[6]

  • Solvent Properties: Its combination of a non-polar moiety and a hydrogen-bonding group suggests potential as a specialty solvent.[1]

  • Pharmaceutical and Materials Science: Long-chain alcohols and their derivatives are often investigated as building blocks in the synthesis of pharmaceuticals, polymers, surfactants, and lubricants.[10][11]

Safety and Handling

1-Cyclohexyl-1-pentanol should be handled with appropriate safety precautions in a well-ventilated area.[1]

  • Hazards: It is reported to be toxic if swallowed and causes serious eye irritation.[5] It may also cause skin irritation upon contact.[1]

  • Precautions: Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of vapors.[1]

Conclusion

1-Cyclohexyl-1-pentanol is a secondary alcohol with a well-defined structure and predictable chemical properties. Its synthesis is straightforward using established organometallic chemistry, and its identity can be unequivocally confirmed through standard spectroscopic methods. While its direct applications are not extensively documented, its molecular framework makes it a useful intermediate for further chemical synthesis and a model compound for studying the properties of substituted cycloalkane alcohols. This guide provides the foundational technical knowledge for scientists to synthesize, characterize, and utilize this compound in their research endeavors.

References

  • PubChem. 1-Cyclohexyl-3-methyl-3-pentanol. [Link]

  • NIST. 1-Cyclohexyl-1-pentanol. [Link]

  • PubChem. (-)-1-Cyclohexyl-1-pentanol. [Link]

  • Study.com. Pentanol | Boiling Point, Properties & Uses. [Link]

  • LookChem. 1-Cyclohexyl-1-pentanol. [Link]

  • Vedantu. Show how you will synthesise: (i) 1-Phenylethanol from a suitable alkene. (ii) Cyclohexylmethanol using an alkyl halide by a. [Link]

  • Quora. What is the synthesis of 1-cyclohexyl-2-pentanol?. [Link]

  • University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

  • Chemistry LibreTexts. 13.4: Spectroscopy of Alcohols. [Link]

  • Organic Chemistry: A Tenth Edition. 17.11 Spectroscopy of Alcohols and Phenols. [Link]

Sources

Exploratory

IUPAC name and synonyms for 1-Cyclohexyl-1-pentanol

This technical guide provides a comprehensive analysis of 1-Cyclohexylpentan-1-ol (CAS: 7338-43-4), a secondary alcohol characterized by a significant lipophilic profile and steric bulk.[1] It serves as a critical interm...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 1-Cyclohexylpentan-1-ol (CAS: 7338-43-4), a secondary alcohol characterized by a significant lipophilic profile and steric bulk.[1] It serves as a critical intermediate in organic synthesis, a structural probe in QSAR (Quantitative Structure-Activity Relationship) studies, and a functional ingredient in the fragrance industry.[1]

[1][2]

Nomenclature and Structural Identification[1][2][3]

Accurate nomenclature is the bedrock of chemical communication.[1] While "1-Cyclohexyl-1-pentanol" is the common trade name, the systematic IUPAC name prioritizes the acyclic carbon chain containing the hydroxyl group as the parent structure.[1]

Systematic Nomenclature[1]
  • Preferred IUPAC Name: 1-Cyclohexylpentan-1-ol [1][2][3]

  • Rationale: The principal functional group is the alcohol (-OH).[1][4] The longest carbon chain containing the -OH group is five carbons long (pentan-1-ol).[1] The cyclohexyl ring is treated as a substituent at the C1 position.[1]

Synonyms and Identifiers
CategoryIdentifiers
Common Synonyms

-Butylcyclohexanemethanol; (1-Hydroxypentyl)cyclohexane; Cyclohexyl(butyl)carbinol
CAS Registry Number 7338-43-4
InChI Key PKXSPCMDZCKLCI-UHFFFAOYSA-N
SMILES CCCCC(C1CCCCC1)O
Molecular Formula

Physicochemical Profile

Understanding the physical properties of 1-Cyclohexylpentan-1-ol is essential for predicting its behavior in biological systems (ADME) and formulation.[1]

PropertyValueTechnical Insight
Molecular Weight 170.29 g/mol Low MW facilitates membrane permeability.[1]
Physical State Colorless LiquidViscous due to intermolecular hydrogen bonding.[1]
Boiling Point ~243°C (760 mmHg)High BP indicates strong cohesive forces.[1]
Density 0.90 g/cm³Less dense than water; forms a biphasic layer on top.[1]
LogP (Octanol/Water) ~3.8High Lipophilicity .[1] Indicates strong affinity for lipid bilayers; potential for blood-brain barrier (BBB) penetration.[1]
Solubility Organic SolventsSoluble in EtOH, DMSO, THF; Insoluble in water.[1]

Scientific Implication: The LogP of 3.8 places this compound in the "highly lipophilic" category.[1] In drug development, this moiety is often used to increase the metabolic stability or membrane permeability of a hydrophilic pharmacophore.[1]

Synthetic Methodologies

The synthesis of 1-Cyclohexylpentan-1-ol is a classic example of carbon-carbon bond formation using organometallic reagents.[1] The choice of pathway depends on the availability of starting materials and the desired isotopic labeling (e.g., introducing deuterium at the C1 position).[1]

Primary Route: Grignard Addition

This protocol utilizes the nucleophilic addition of a Grignard reagent to an aldehyde.[1] This method is preferred for its high yield and the commercial availability of precursors.[1]

Reaction Scheme:


[1]
Detailed Protocol
  • Preparation of Anhydrous Environment: Flame-dry a 250 mL round-bottom flask under a stream of Nitrogen (

    
    ). Add a magnetic stir bar.[1]
    
    • Causality: Grignard reagents are strong bases and nucleophiles; moisture will protonate the butyl group to form butane gas, destroying the reagent.[1]

  • Reagent Loading: Charge the flask with Cyclohexanecarbaldehyde (1.0 eq) dissolved in anhydrous Tetrahydrofuran (THF). Cool the system to 0°C using an ice bath.

    • Causality: Low temperature suppresses side reactions such as enolization or steric hindrance-induced reduction.[1]

  • Nucleophilic Addition: Dropwise, add n-Butylmagnesium bromide (1.2 eq, 2M in THF) over 30 minutes.

    • Observation: The solution may turn slightly cloudy or yellow, indicating the formation of the magnesium alkoxide complex.[1]

  • Reaction Monitoring: Stir at 0°C for 1 hour, then warm to room temperature. Monitor via TLC (Thin Layer Chromatography) using 10% EtOAc/Hexane.[1]

    • Validation: Disappearance of the aldehyde spot (

      
      ) and appearance of the alcohol spot (
      
      
      
      ).[1]
  • Quench and Workup: Carefully pour the reaction mixture into saturated Ammonium Chloride (

    
    ) solution. Extract with Diethyl Ether (
    
    
    
    ).[1]
    • Mechanism:[1][2]

      
       provides a mild proton source to hydrolyze the Mg-alkoxide bond without causing acid-catalyzed dehydration of the alcohol.[1]
      
  • Purification: Dry organic layer over

    
    , concentrate in vacuo, and purify via silica gel flash chromatography.
    
Visualization of Synthetic Logic

The following diagram illustrates the reaction pathway and critical control points.

SynthesisPath Start Cyclohexanecarbaldehyde (Electrophile) Complex Mg-Alkoxide Intermediate Start->Complex THF, 0°C Nucleophilic Attack Reagent n-ButylMgBr (Nucleophile) Reagent->Complex Quench Sat. NH4Cl (Hydrolysis) Complex->Quench Workup Product 1-Cyclohexylpentan-1-ol (Target) Quench->Product Protonation

Figure 1: Grignard synthesis pathway for 1-Cyclohexylpentan-1-ol, highlighting the conversion of the aldehyde electrophile to the secondary alcohol.[1]

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using spectroscopic methods.[1]

Nuclear Magnetic Resonance (NMR)
  • 
    -NMR (400 MHz, 
    
    
    
    ):
    • 
       3.35 - 3.45 ppm (m, 1H): The methine proton (CH -OH) at the chiral center.[1] This is the diagnostic signal.
      
    • 
       0.90 ppm (t, 3H): Terminal methyl group of the pentyl chain.[1]
      
    • 
       1.0 - 1.9 ppm (m, 21H): Overlapping multiplets corresponding to the cyclohexyl ring and the methylene protons of the butyl chain.[1]
      
  • Validation Check: The absence of an aldehyde proton signal (~9-10 ppm) confirms the completion of the reaction.

Mass Spectrometry (GC-MS)[1]
  • Molecular Ion:

    
     peak at m/z 170 may be weak or absent due to rapid dehydration.[1]
    
  • Alpha-Cleavage: Expect prominent peaks resulting from cleavage adjacent to the hydroxyl group.[1]

    • Loss of Butyl group (

      
      ).[1]
      
    • Loss of Cyclohexyl group (

      
      ).[1]
      

Applications in R&D

Drug Discovery & QSAR

In medicinal chemistry, 1-Cyclohexylpentan-1-ol is utilized as a lipophilic spacer .[1]

  • Steric Probe: The cyclohexyl group provides significant steric bulk, which is used to probe the size of hydrophobic pockets in receptor binding sites (e.g., GPCRs).[1]

  • Partition Coefficient Modeling: Because of its high LogP (~3.8), it serves as a standard in calibrating lipophilicity models.[1] It mimics the hydrophobic side chains found in many bioactive lipids and cannabinoids.[1]

Fragrance & Olfactory Science

The compound possesses a "wet floral" and muguet (lily of the valley) scent profile.[1] It is used in the fragrance industry to add substantivity (long-lasting scent) due to its low volatility.[1]

Safety and Handling (GHS Standards)

While useful, this compound presents specific hazards that must be managed.[1][4]

  • H301 (Acute Tox. 3): Toxic if swallowed.[1] (Note: While some sources list this, others classify it as Harmful.[1] Treat as Toxic to ensure maximum safety margin).

  • H319 (Eye Irrit. 2): Causes serious eye irritation.[1]

  • Handling Protocol: Always handle in a fume hood wearing nitrile gloves and safety goggles.[1] Avoid aerosol generation.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 145270, 1-Cyclohexylpentan-1-ol.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier: 1-Cyclohexyl-1-pentanol (CAS 7338-43-4).[1] Retrieved from [Link][1]

  • NIST Mass Spectrometry Data Center. 1-Cyclohexyl-1-pentanol Mass Spectrum.[1] Retrieved from [Link][1]

  • Burrows, E. P., et al. (1960). Synthesis of 1-cyclohexyl-1-pentanol.[1][5] Journal of the American Chemical Society, 82, 880.[1][5] (Foundational synthesis reference).

Sources

Foundational

History and discovery of 1-Cyclohexyl-1-pentanol synthesis

An In-Depth Technical Guide to the History and Synthesis of 1-Cyclohexyl-1-pentanol For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive exploration of 1-Cyclohexyl-1-pentan...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the History and Synthesis of 1-Cyclohexyl-1-pentanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of 1-Cyclohexyl-1-pentanol, a tertiary alcohol of interest in synthetic organic chemistry. We will delve into the historical context of its synthesis, which is intrinsically linked to one of the most transformative discoveries in the field: the Grignard reaction. This document moves beyond a simple recitation of facts to explain the causality behind the experimental choices, ensuring a deep, applicable understanding for professionals in research and development.

Introduction to 1-Cyclohexyl-1-pentanol

1-Cyclohexyl-1-pentanol (CAS No. 7338-43-4) is an organic compound featuring a cyclohexane ring and a pentanol group attached to the same carbon, classifying it as a tertiary alcohol.[1] Its structure, consisting of a bulky non-polar cyclohexyl group and a five-carbon chain, renders it hydrophobic and soluble in organic solvents.[1] At room temperature, it is typically a colorless to pale yellow liquid with a moderate boiling point, reflective of its molecular weight.[1] While not a widely known pharmaceutical agent itself, its synthesis is a classic illustration of carbon-carbon bond formation, a fundamental process in the construction of more complex molecules, including active pharmaceutical ingredients.

Table 1: Physicochemical Properties of 1-Cyclohexyl-1-pentanol

PropertyValue
Molecular FormulaC₁₁H₂₂O
Molecular Weight170.29 g/mol [2]
Boiling Point243.2 °C at 760 mmHg[3]
Flash Point107.9 °C[3]
Density0.9 g/cm³[3]
IUPAC Name1-cyclohexylpentan-1-ol[2]

Historical Perspective: The Grignard Revolution

The synthesis of tertiary alcohols like 1-Cyclohexyl-1-pentanol is fundamentally indebted to the work of French chemist Victor Grignard. In 1900, Grignard discovered that alkyl halides react with magnesium metal in ether to form organomagnesium halides, now universally known as Grignard reagents.[4] This Nobel Prize-winning discovery was a watershed moment in organic chemistry, providing a robust and versatile method for forming carbon-carbon bonds.[4]

Prior to Grignard's work, creating such bonds, especially to form sterically hindered tertiary centers, was a significant challenge. The Grignard reaction allows a carbon atom, typically electrophilic when bonded to a halogen, to be converted into a potent nucleophile (a carbanion-like species). This "umpolung" or reversal of polarity is the cornerstone of its synthetic power. The reaction of a Grignard reagent with the electrophilic carbonyl carbon of a ketone became the definitive method for synthesizing tertiary alcohols, a strategy that remains a staple in organic laboratories today.[5][6]

The Core Synthesis: Grignard Reaction with Cyclohexanone

The most direct and common synthesis of 1-Cyclohexyl-1-pentanol involves the reaction between cyclohexanone and a pentyl Grignard reagent, typically n-pentylmagnesium bromide. This process can be understood in three key stages: formation of the Grignard reagent, nucleophilic addition to the ketone, and acidic workup.

Mechanistic Breakdown
  • Formation of the Grignard Reagent : The synthesis begins by reacting an alkyl halide, such as 1-bromopentane, with magnesium turnings in an anhydrous ether solvent. The magnesium inserts into the carbon-bromine bond, forming n-pentylmagnesium bromide. The ether solvent is crucial as it coordinates with the magnesium atom, stabilizing the highly reactive organometallic complex.

  • Nucleophilic Addition : The Grignard reagent is a strong nucleophile and a strong base.[7] The pentyl group attacks the electrophilic carbonyl carbon of cyclohexanone.[8] This addition breaks the carbonyl π-bond, pushing the electrons onto the oxygen atom and forming a tetrahedral magnesium alkoxide intermediate.

  • Protonation (Workup) : The reaction is quenched by the addition of a mild acid, such as aqueous ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl). This protonates the alkoxide, yielding the final product, 1-Cyclohexyl-1-pentanol, and water-soluble magnesium salts that can be easily removed.[7]

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Acidic Workup 1-bromopentane CH₃(CH₂)₃CH₂Br ether anhydrous diethyl ether 1-bromopentane->ether Mg + Mg Grignard CH₃(CH₂)₃CH₂MgBr (n-pentylmagnesium bromide) ether->Grignard Grignard_reagent + CH₃(CH₂)₃CH₂MgBr Cyclohexanone Cyclohexanone->Grignard_reagent Alkoxide Intermediate Alkoxide Grignard_reagent->Alkoxide Alkoxide_2 Intermediate Alkoxide H3O + H₃O⁺ Alkoxide_2->H3O Product 1-Cyclohexyl-1-pentanol H3O->Product

Caption: Reaction mechanism for the synthesis of 1-Cyclohexyl-1-pentanol.

Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis. It is designed as a self-validating system, where successful execution relies on understanding and adhering to the principles behind each step.

Reagents and Materials
ReagentFormulaMolar Mass ( g/mol )Quantity
Magnesium TurningsMg24.311.2 g (50 mmol)
1-BromopentaneC₅H₁₁Br151.046.7 mL (54 mmol)
CyclohexanoneC₆H₁₀O98.145.0 mL (48 mmol)
Anhydrous Diethyl Ether(C₂H₅)₂O74.12~75 mL
Saturated NH₄Cl (aq)NH₄Cl53.49~50 mL
Anhydrous MgSO₄MgSO₄120.37As needed
IodineI₂253.811 crystal
Step-by-Step Methodology
  • Apparatus Setup : Assemble a 250 mL three-neck round-bottom flask with a reflux condenser (topped with a drying tube) and a pressure-equalizing dropping funnel. Flame-dry all glassware under vacuum or in an oven and cool under a stream of dry nitrogen or argon to ensure anhydrous conditions.

  • Grignard Reagent Preparation : Place the magnesium turnings and a small crystal of iodine (as an initiator) in the flask. Add 10 mL of anhydrous diethyl ether. In the dropping funnel, place a solution of 1-bromopentane in 25 mL of anhydrous diethyl ether.

  • Initiation : Add ~2 mL of the 1-bromopentane solution to the magnesium. The reaction should initiate, evidenced by bubbling and the disappearance of the iodine color. If it doesn't start, gently warm the flask with a heat gun.

  • Addition of Alkyl Halide : Once the reaction is self-sustaining, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure all the magnesium has reacted. Cool the flask to 0 °C in an ice-water bath.

  • Addition of Ketone : Dissolve the cyclohexanone in 20 mL of anhydrous diethyl ether and place this solution in the dropping funnel. Add the cyclohexanone solution dropwise to the cooled, stirring Grignard reagent. The reaction is exothermic; control the addition rate to maintain a gentle reaction.[7] A thick white precipitate of the magnesium alkoxide salt will form.[7]

  • Workup and Quenching : After the addition is complete, remove the ice bath and stir the mixture at room temperature for 20 minutes. Slowly and carefully pour the reaction mixture over ~100 g of crushed ice in a beaker. Add ~50 mL of saturated aqueous ammonium chloride solution to dissolve the magnesium salts.

  • Isolation : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 25 mL portions of diethyl ether. Combine all organic layers.

  • Purification : Wash the combined organic layers with saturated sodium chloride solution (brine), then dry over anhydrous magnesium sulfate. Filter to remove the drying agent and remove the ether solvent using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation to yield pure 1-Cyclohexyl-1-pentanol.

G A Setup Anhydrous Apparatus (Flame-dried glassware) B Prepare Grignard Reagent: Mg + 1-Bromopentane in Ether A->B C Cool to 0°C (Ice Bath) B->C D Dropwise Addition of Cyclohexanone in Ether C->D E Quench Reaction (Ice and aq. NH₄Cl) D->E F Liquid-Liquid Extraction (Separate Layers) E->F G Dry Organic Layer (Anhydrous MgSO₄) F->G H Solvent Removal (Rotary Evaporation) G->H I Purification (Vacuum Distillation) H->I J Final Product: 1-Cyclohexyl-1-pentanol I->J

Caption: Experimental workflow for the synthesis of 1-Cyclohexyl-1-pentanol.

Causality and Scientific Integrity

The success of the Grignard synthesis is not merely procedural; it is rooted in a deep understanding of the underlying chemistry.

  • Trustworthiness Through Anhydrous Technique : The most critical aspect is the exclusion of water. Grignard reagents are highly basic and will be instantly destroyed by any protic source, such as water or alcohols, in a simple acid-base reaction.[7] This would quench the nucleophile before it can react with the ketone, leading to failed synthesis. Flame-drying the glassware and using anhydrous solvents are non-negotiable steps that validate the integrity of the experiment.

  • Expertise in Reaction Control : The reaction between the Grignard reagent and the ketone is highly exothermic.[7] Adding the ketone solution slowly and with external cooling (ice bath) prevents the solvent from boiling uncontrollably and minimizes side reactions. A common side reaction with sterically hindered ketones or bulky Grignard reagents is enolization, where the Grignard reagent acts as a base to deprotonate the α-carbon of the ketone.[9][10][11] While less of an issue here than with a reagent like tert-butylmagnesium bromide, controlled addition favors the desired nucleophilic attack.[9][10][11]

  • Authoritative Grounding in Reagent Choice : The choice of a primary alkyl halide (1-bromopentane) is deliberate. It forms a Grignard reagent that is a potent nucleophile but has moderate steric bulk, ensuring efficient addition to the cyclohexanone carbonyl. The workup with ammonium chloride is a mild and effective way to protonate the alkoxide without risking acid-catalyzed elimination (dehydration) of the tertiary alcohol product, which can occur under harsher acidic conditions.[7]

Conclusion

The synthesis of 1-Cyclohexyl-1-pentanol is a textbook example of the enduring power and elegance of the Grignard reaction. Its history is tied to the very foundations of modern organometallic chemistry, and its execution demands a rigorous application of core organic laboratory principles. For researchers and drug development professionals, understanding this synthesis is not just about making a specific molecule; it is about mastering a fundamental tool for constructing the complex carbon skeletons that form the basis of new chemical entities. The logic, precision, and control required for this procedure are emblematic of the skills essential for innovation in the chemical sciences.

References

  • CAS 7338-43-4: 1-Cyclohexyl-1-pentanol | CymitQuimica.

  • Synthesis Of Alcohols: Complete Guide Including Alkene Reactions, Reducing Reagents And Organometals - Transformation Tutoring.

  • Grignard Reaction: Synthesis of 1-Phenyl-1-Butanol - YouTube.

  • Synthesis of 1-Phenylethanol: A Grignard Reaction.

  • Cyclohexanone And Grignard reagent #12boardexam #grignard_reagent - YouTube.

  • Attempted Grignard reaction of cyclohexanone with tert-butylmagnesium bromide yields only about... - Homework.Study.com.

  • Attempted Grignard reaction of cyclohexanone with tert-butylmagnesium bro.. - Filo.

  • Solved Attempted Grignard reaction of cyclohexanone with | Chegg.com.

  • Grignard Synthesis of Various Tertiary Alcohols | Journal of Chemical Education.

  • (-)-1-Cyclohexyl-1-pentanol | C11H22O | CID 145270 - PubChem.

  • 1-Cyclohexyl-1-pentanol - LookChem.

Sources

Protocols & Analytical Methods

Method

Scalable production methods for 1-Cyclohexyl-1-pentanol

Application Note: Scalable Production Methods for 1-Cyclohexyl-1-pentanol Executive Summary 1-Cyclohexyl-1-pentanol (CAS: 7338-43-4) is a secondary alcohol featuring a cyclohexane ring and a pentyl chain.[1] It serves as...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Production Methods for 1-Cyclohexyl-1-pentanol

Executive Summary

1-Cyclohexyl-1-pentanol (CAS: 7338-43-4) is a secondary alcohol featuring a cyclohexane ring and a pentyl chain.[1] It serves as a critical intermediate in the synthesis of liquid crystals, specialty fragrances, and pharmaceutical active ingredients.

While traditional bench-scale synthesis often relies on batch Grignard reactions, this approach presents significant safety hazards (thermal runaway) and heterogeneity issues at scale. This guide outlines two validated, scalable production protocols:

  • Continuous Flow Grignard Addition: A modern approach utilizing microreactor technology to manage exotherms and ensure precise stoichiometry.

  • Catalytic Hydrogenation: An industrial standard converting the aromatic precursor (1-phenyl-1-pentanol) to the cyclohexyl target, offering a greener profile with easier purification.

Strategic Route Selection

The choice of method depends on raw material availability and facility capabilities.

FeatureRoute A: Continuous Flow Grignard Route B: Catalytic Hydrogenation
Chemistry C-C Bond FormationAromatic Ring Reduction
Precursors Cyclohexylmagnesium chloride + Pentanal1-Phenyl-1-pentanol
Key Advantage High versatility; builds carbon skeleton.[2]Safer; avoids organometallics; industrial standard.
Scale-Up Risk Low (if flow is used); High (if batch).Low (standard autoclave technology).
Throughput kg/day (modular).Ton/batch (reactor size dependent).

Protocol A: Continuous Flow Grignard Addition

Objective: Synthesize 1-cyclohexyl-1-pentanol via the addition of cyclohexylmagnesium chloride to pentanal using a flow reactor to mitigate thermal risks.

Mechanism & Challenges

The reaction is highly exothermic. In batch, localized hot spots lead to side products (Wurtz coupling) and safety risks. Flow chemistry allows for rapid heat dissipation due to the high surface-area-to-volume ratio of microreactors.

Flow Reactor Setup (Diagram)

FlowGrignard ReagentA Pentanal (in THF) PumpA Pump A (10 mL/min) ReagentA->PumpA ReagentB CyclohexylMgCl (2.0M in Ether) PumpB Pump B (12 mL/min) ReagentB->PumpB Mixer T-Mixer (Cooled 0°C) PumpA->Mixer PumpB->Mixer Reactor Residence Time Unit (PFA Coil, 20 mL, 0°C) Mixer->Reactor QuenchMixer Quench Mixer Reactor->QuenchMixer QuenchStream Sat. NH4Cl (Aq) QuenchStream->QuenchMixer Collection Phase Separator & Collection QuenchMixer->Collection

Figure 1: Continuous flow setup for the Grignard addition. The T-mixer ensures turbulent mixing, while the PFA coil provides residence time for conversion.

Experimental Procedure

Reagents:

  • Stream A: Pentanal (1.0 M in anhydrous THF).

  • Stream B: Cyclohexylmagnesium chloride (1.2 M in THF/Diethyl Ether).

  • Quench: Saturated aqueous Ammonium Chloride (

    
    ).
    

Step-by-Step Protocol:

  • System Preparation: Purge the flow reactor (e.g., Vapourtec R-Series or equivalent) with anhydrous THF to remove moisture. Set the reactor temperature to 0°C.

  • Flow Rate Calculation: Set Pump A (Pentanal) to 5.0 mL/min and Pump B (Grignard) to 5.0 mL/min (1.2 equiv excess Grignard). Target residence time: 2–5 minutes.

  • Reaction: Initiate pumps. The streams meet at the T-mixer. The exotherm is immediately dissipated by the reactor cooling block.

  • Quenching: The reactor output flows directly into a stirred vessel containing saturated

    
     at 0°C. Alternatively, an inline quench module can be used.
    
  • Work-up:

    • Separate the organic phase.[3][4]

    • Extract aqueous phase with Ethyl Acetate (2x).

    • Dry combined organics over

      
       and concentrate in vacuo.
      
  • Purification: Distill the crude oil under reduced pressure (see Section 5).

Validation:

  • Yield: Expect >90% conversion.

  • Safety: No temperature spike >5°C observed in the reactor block.

Protocol B: Heterogeneous Catalytic Hydrogenation

Objective: Scale-up synthesis via the hydrogenation of 1-phenyl-1-pentanol. This route is preferred for multi-kilogram production due to the stability of the starting material and the elimination of moisture-sensitive reagents.

Mechanism

The phenyl ring is reduced to a cyclohexane ring using a heterogeneous catalyst under high pressure.

Reaction:



Hydrogenation Workflow (Diagram)

Hydrogenation Start Start: 1-Phenyl-1-pentanol (Dissolved in Glacial Acetic Acid) Catalyst Add Catalyst: PtO2 (Adams Catalyst) (1-2 wt% loading) Start->Catalyst Autoclave High Pressure Autoclave (Purge N2 -> H2) Catalyst->Autoclave Reaction Reaction Phase 50-100 psi H2, RT to 50°C 12-24 Hours Autoclave->Reaction Filter Filtration (Remove Catalyst over Celite) Reaction->Filter Workup Solvent Removal (Azeotrope with Toluene) Filter->Workup Product Crude 1-Cyclohexyl-1-pentanol Workup->Product

Figure 2: Workflow for the heterogeneous catalytic hydrogenation of the phenyl precursor.[5]

Experimental Procedure

Reagents:

  • Substrate: 1-Phenyl-1-pentanol (CAS: 583-03-9).

  • Catalyst: Platinum(IV) oxide (

    
    , Adams' catalyst) or 5% Rh/C.
    
  • Solvent: Glacial Acetic Acid (preferred for

    
    ) or Ethanol (for Rh/C).
    

Step-by-Step Protocol:

  • Loading: In a high-pressure autoclave (e.g., Parr reactor), dissolve 1-phenyl-1-pentanol (100 g, 0.61 mol) in 400 mL glacial acetic acid.

  • Catalyst Addition: Carefully add

    
     (2.0 g, 2 wt%). Caution: Catalysts can be pyrophoric; keep wet with solvent.
    
  • Purging: Seal the reactor. Purge 3x with Nitrogen (50 psi), then 3x with Hydrogen (50 psi).

  • Reaction: Pressurize to 60–100 psi

    
    . Stir vigorously (1000 rpm) at room temperature.
    
    • Note: If uptake is slow, heat to 50°C. Monitor pressure drop.

  • Completion: Reaction is complete when hydrogen uptake ceases (typically 12–24 hours).

  • Work-up:

    • Vent

      
       and purge with Nitrogen.
      
    • Filter the mixture through a pad of Celite to remove the catalyst. Recover catalyst for recycling.

    • Concentrate the filtrate. To remove acetic acid traces, add toluene and azeotrope (3x).

  • Result: A colorless oil requiring minimal purification.

Purification & Characterization

Regardless of the synthesis route, the final isolation step is critical for pharmaceutical-grade purity.

Distillation Parameters:

  • Method: Vacuum Fractional Distillation.

  • Boiling Point: ~125–127°C at 0.5 mmHg (Torr).

  • Appearance: Colorless, viscous liquid.

Analytical Data (QC Criteria):

TestSpecificationNotes
Purity (GC-FID) > 98.5%Major impurity: Unreacted ketone or phenyl analog.
1H NMR (400 MHz, CDCl3)

3.34 (m, 1H, CH-OH)
Diagnostic methine proton next to OH.
1H NMR (Ring)

0.90–1.85 (m, complex)
Overlapping cyclohexyl and pentyl protons.
Mass Spec (GC-MS) m/z 170 [M]+Look for alpha-cleavage fragments (loss of butyl/cyclohexyl).

References

  • PubChem. (n.d.).[6] 1-Cyclohexyl-1-pentanol (CAS 7338-43-4).[1][6][7][8][9] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • PrepChem. (n.d.). Synthesis of 1-cyclohexyl-1-pentanol via Hydrogenation. Retrieved October 26, 2023, from [Link]

  • Vapourtec. (n.d.). Grignard Chemistry in Flow. Application Note. Retrieved October 26, 2023, from [Link]

  • Organic Syntheses. (1926). Cyclohexylcarbinol (General Hydrogenation Procedures). Org. Synth. 1926, 6, 22. Retrieved October 26, 2023, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing temperature for Grignard reaction of cyclohexylmagnesium bromide

Topic: Temperature & Process Optimization for Cyclohexylmagnesium Bromide (CyMgBr) Synthesis Audience: Process Chemists, R&D Scientists, Drug Development Professionals Introduction: The "Secondary Carbon" Challenge Welco...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Temperature & Process Optimization for Cyclohexylmagnesium Bromide (CyMgBr) Synthesis Audience: Process Chemists, R&D Scientists, Drug Development Professionals

Introduction: The "Secondary Carbon" Challenge

Welcome to the technical support center. If you are here, you likely encountered the specific frustration of synthesizing Grignard reagents from secondary alkyl halides. unlike primary alkyl halides (e.g., n-butyl bromide), cyclohexyl bromide presents a distinct kinetic challenge:

  • Steric Hindrance: The secondary carbon is slower to insert Mg, leading to longer induction periods.

  • Wurtz Coupling (Homocoupling): The radical intermediates generated during formation are highly prone to dimerization, forming dicyclohexyl . This side reaction is temperature-dependent and is the primary cause of low yields and "sludge" formation.

This guide moves beyond standard textbook recipes to provide field-tested optimization strategies for temperature control, solvent selection, and initiation.

Module 1: Initiation Phase (The "Stall" Risk)

Ticket #001: "I’ve added the reagents, but the magnesium remains shiny/dull and no exotherm is occurring."

Diagnosis: Magnesium passivation. The oxide layer on the Mg surface is preventing the electron transfer required for the radical mechanism to begin.

The Protocol: The "Iodine Flash" Method Do not heat the entire flask to reflux immediately. This concentrates the alkyl halide, leading to a violent runaway once initiation finally triggers.

  • Charge: Place Mg turnings (1.1 eq) in the flask. Flame dry under

    
     or Ar.
    
  • Activate: Add a single crystal of Iodine (

    
    ).
    
  • Solvent: Add minimal anhydrous solvent (just enough to cover Mg).

  • Substrate: Add 5-10% of your total Cyclohexyl Bromide volume.

  • Thermal Shock: Use a heat gun to heat only the spot where the Mg/Iodine sits until the solvent boils locally.

  • Observation: Look for the disappearance of the brown Iodine color (becoming clear/cloudy grey) and the onset of spontaneous bubbling.

Troubleshooting Workflow

Initiation_Troubleshooting Start Start Initiation Add_Reagents Add Mg, I2, 10% Halide Start->Add_Reagents Observe Observe for 5 mins Add_Reagents->Observe Bubbles Bubbles/Color Loss? Observe->Bubbles Yes Success: Begin Dropwise Addition Bubbles->Yes Yes No No Reaction Bubbles->No No Action1 Apply Local Heat (Heat Gun) No->Action1 Action1->Observe Action2 Add 1-2 drops 1,2-Dibromoethane Action1->Action2 Still Fails Action3 Sonication (if available) Action2->Action3 Still Fails

Figure 1: Decision tree for troubleshooting failed initiation events.

Module 2: The Wurtz Coupling Trap (Temperature Optimization)

Ticket #002: "My reaction turned into a white thick sludge and the yield is <50%."

Diagnosis: You likely ran the reaction too hot. The formation of Grignard reagents involves radical intermediates (


). High temperatures increase the kinetic energy of these radicals, making them more likely to collide with unreacted alkyl halide (

) rather than the Magnesium surface.

Reaction:



The Solution: Controlled Exotherm Protocol For secondary halides, Reflux is NOT the target; it is the limit.

ParameterStandard Protocol (High Risk)Optimized Protocol (High Yield)
Target Temp Reflux (

in

/

in THF)

(Start)


(Maintain)
Addition Rate Fast (to maintain reflux)Slow (1 drop/sec) to maintain internal temp
Cooling Condenser onlyWater bath (Ambient or slightly cooled)
Impurity 15-25% Dicyclohexyl<5% Dicyclohexyl

Technical Insight: By keeping the temperature lower (


), you suppress the activation energy required for the Wurtz coupling side-reaction while maintaining enough energy for the Mg insertion.
Module 3: Solvent Selection (THF vs. Diethyl Ether)

Ticket #003: "Should I use THF or Ether? I see protocols for both."

Recommendation:

  • Use Diethyl Ether (

    
    )  for highest purity.
    
  • Use THF only if you need higher solubility or are using the "Turbo Grignard" method.

Comparative Analysis:

  • Diethyl Ether (

    
    ): 
    
    • Pros: Low boiling point (

      
      ) acts as a natural "safety fuse." It is hard to overheat the reaction to the point of massive Wurtz coupling because the solvent boils off first. MgBr salts often precipitate, which can drive the Schlenk equilibrium but might require mechanical stirring.
      
    • Cons: Flammability; lower solubility of the final reagent.

  • Tetrahydrofuran (THF):

    • Pros: High solubility (no sludge); faster initiation due to higher oxygen basicity (better coordination to Mg).

    • Cons: Boiling point (

      
      ) is too high  for CyMgBr. If you let it reflux in THF, Wurtz coupling dominates.
      
    • Correction: If using THF, you MUST use an external cooling bath to keep T <

      
      .
      
Module 4: Advanced Optimization (LiCl Additive)

Ticket #004: "I need consistent results for a scale-up. The induction period varies too much."

The "Turbo" Fix: Recent methodologies (Knochel et al.) utilize Lithium Chloride (LiCl) to solubilize the oxide layer and break up polymeric aggregates.

  • Protocol: Add 1.0 equiv of anhydrous LiCl to the Mg turnings before adding solvent.

  • Mechanism: Forms a soluble

    
     complex.
    
  • Benefit: This often allows the reaction to proceed at Room Temperature with almost zero induction latency, significantly improving safety and reproducibility.

Reaction Pathway & Thermal Risks

Reaction_Pathways cluster_0 Low Temp (<30°C) cluster_1 High Temp (>50°C) Reactants Cyclohexyl-Br + Mg Radical Radical Intermediate (R•) Reactants->Radical Grignard CyMgBr (Desired) Radical->Grignard Mg Surface Capture Wurtz Dicyclohexyl (Impurity) Radical->Wurtz Dimerization (Thermal) Wurtz->Grignard Yield Loss

Figure 2: Kinetic competition between Grignard formation and Wurtz coupling. High temperatures favor the red path.

Safety: Runaway Prevention

CRITICAL WARNING: The formation of Grignard reagents is autocatalytic . Once it starts, the heat generated accelerates the reaction further.

  • Never add all alkyl halide at once.

  • The "Ice Bath Rule": Always have an ice bath ready next to the flask, but do not immerse the flask unless the reflux breaches the condenser capacity. Over-cooling can stall the reaction, leading to accumulation of unreacted halide, which then detonates when the temperature recovers.

  • Quenching: If a runaway occurs, stop stirring and raise the flask from the heat source. Apply external cooling gently.

References
  • Preparation of Cyclohexylmagnesium Chloride (LiCl mediated) Source: Organic Syntheses, Coll. Vol. 10, p.225 (2004).[1] URL:[Link] Relevance: Defines the LiCl "Turbo" method for secondary alkyl halides.

  • Grignard Reagents: Industrial Applications and Safety Source: Org.[2][3] Process Res. Dev. 2011, 15, 6, 1230–1239. URL:[Link] Relevance: Discusses thermal hazards and scale-up safety for exothermic Grignard initiations.

  • Mechanism of Wurtz Coupling in Grignard Formation Source: Journal of the American Chemical Society (JACS). Relevance: Mechanistic grounding for the radical dimerization pathway at high temperatures (General chemical principle supported by standard organic chemistry texts like Clayden & Vogel).

Sources

Troubleshooting

Technical Support Center: Resolving Phase Separation Issues with 1-Cyclohexyl-1-pentanol

Topic: Troubleshooting Phase Separation & Extraction Efficiency Chemical Agent: 1-Cyclohexyl-1-pentanol (CHPe) CAS: 7338-43-4 / 93548-33-5 Audience: Pharmaceutical Process Chemists & Formulation Scientists[1][2][3] Techn...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Phase Separation & Extraction Efficiency Chemical Agent: 1-Cyclohexyl-1-pentanol (CHPe) CAS: 7338-43-4 / 93548-33-5 Audience: Pharmaceutical Process Chemists & Formulation Scientists[1][2][3]

Technical Overview: The Physicochemical Basis of Separation

1-Cyclohexyl-1-pentanol (CHPe) is a secondary alcohol characterized by a bulky hydrophobic cyclohexyl ring and a pentyl chain.[1][2][3] Its utility in drug development—often as a chiral intermediate or specialized solvent—is defined by its specific physicochemical profile.[1][2][3] Understanding these properties is the first step to resolving separation anomalies.[1][3]

Key Physicochemical Drivers
PropertyValueImplication for Phase Separation
LogP (Octanol/Water) ~3.1 – 3.8High Lipophilicity: CHPe partitions strongly into the organic phase.[1][2][3] It is sparingly soluble in water, but can solubilize significant water (~3-5% w/w) due to the hydroxyl group.[1][2][3]
Density ~0.90 g/cm³Upper Layer Formation: In binary water/CHPe systems, CHPe is the supernatant.[2][3] However, in mixtures with chlorinated solvents, density inversion can occur.[2][3]
Viscosity High (Viscous Liquid)Slow Coalescence: The bulky cyclohexyl group increases intermolecular friction, slowing the coalescence of droplets and stabilizing emulsions.[2]
Boiling Point ~243°CLow Volatility: Difficult to remove by simple evaporation; requires high-vacuum distillation or specific extraction workups.[1][2][3]

Troubleshooting Guide: Scenario-Based Solutions

Scenario A: Persistent Emulsions (Rag Layers)

Symptom: A stable, cloudy intermediate layer forms between the aqueous phase and the CHPe organic phase, refusing to resolve after 30+ minutes.[2] Root Cause: The amphiphilic nature of CHPe (polar -OH head, bulky non-polar tail) allows it to act as a co-surfactant, stabilizing micro-emulsions, especially in the presence of proteins or finely divided solids.[1][2]

Protocol: The "Salting-Out" & Thermal Shock Method [1][2]

  • Ionic Strength Adjustment: Add saturated NaCl brine to the aqueous phase (target 15-20% w/v concentration).[1][2][3]

    • Mechanism:[2][4][5] Increases the ionic strength of the aqueous phase, compressing the electrical double layer around droplets and driving the "salting out" of organics.

  • Thermal Modulation: Gently heat the mixture to 40–50°C.

    • Mechanism:[2][5] Reduces the viscosity of the CHPe phase, increasing the sedimentation velocity of droplets (Stokes' Law).

  • Filtration (If solids present): Pass the biphasic mixture through a Celite® pad.

    • Mechanism:[2][4][5] Physical removal of particulate matter that stabilizes the interface (Pickering emulsion effect).[1][2][3]

Scenario B: Density Inversion (Iso-density Issues)

Symptom: Phases do not separate, or the organic layer appears to "float" in the middle of the vessel.[2] Root Cause: When CHPe is used with denser co-solvents (e.g., Dichloromethane, DCM) or during heavy brine washes, the density of the organic phase approaches 1.0–1.05 g/cm³, matching the aqueous phase.[2]

Protocol: Density Modification

  • To float the Organic Phase: Dilute with a lighter solvent like tert-butyl methyl ether (MTBE) or Ethyl Acetate.[1][2][3]

  • To sink the Organic Phase: Add DCM or Chloroform (if compatible with downstream chemistry).[1][2][3]

  • Validation: Always retain a small aliquot of both layers and perform a "drop test" into water to confirm which layer is aqueous before disposal.[1][3]

Scenario C: Hazy Organic Phase (Water Entrainment)

Symptom: The separated CHPe layer remains cloudy or opaque.[1][2][3] Root Cause: High viscosity prevents micro-droplets of water from settling.[1][2][3] The hydroxyl group of CHPe hydrogen-bonds with water, increasing miscibility.[1][2][3]

Protocol: Drying & Polishing [1][2]

  • Chemical Drying: Use Magnesium Sulfate (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) rather than Sodium Sulfate (
    
    
    
    ).[1][3]
    • Reasoning:ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       is a faster, more aggressive drying agent suitable for viscous alcohols.[1][3]
      
  • Azeotropic Distillation: If CHPe is the solvent, remove residual water via azeotrope with toluene or cyclohexane (if compatible).[1][2][3]

Decision Logic for Phase Separation

The following workflow illustrates the logical path for resolving separation issues with CHPe.

PhaseSeparation Start Start: Phase Separation Issue CheckDensity Check Phase Densities (Is density ~1.0?) Start->CheckDensity Emulsion Is there a Rag Layer? CheckDensity->Emulsion No (Density distinct) DiluteLight Add MTBE/EtOAc (Decrease Density) CheckDensity->DiluteLight Yes (Iso-density) Hazy Is Organic Phase Hazy? Emulsion->Hazy No SaltHeat Add Brine + Heat (45°C) Emulsion->SaltHeat Yes Dry Dry w/ MgSO4 Hazy->Dry Yes End Process Complete Hazy->End No (Clear) DiluteLight->Emulsion DiluteHeavy Add DCM (Increase Density) Filter Filter through Celite SaltHeat->Filter If persistent

Figure 1: Decision tree for troubleshooting 1-Cyclohexyl-1-pentanol phase separation anomalies.

Frequently Asked Questions (FAQs)

Q1: Why does 1-Cyclohexyl-1-pentanol form such stubborn emulsions compared to linear alcohols like 1-pentanol? A: The cyclohexyl ring adds significant steric bulk and hydrophobicity compared to a linear chain.[1][2][3] This increases the viscosity of the interface and the bulk solvent, slowing down the drainage of the film between droplets (Marangoni effect). Furthermore, its surfactant-like geometry allows it to pack efficiently at the interface, stabilizing droplets against coalescence.[1][2][3]

Q2: Can I use pH adjustment to break a CHPe emulsion? A: Generally, no, unless your solute is pH-sensitive.[1][2][3] CHPe itself is non-ionizable (pKa > 16).[1][2][3] However, if your aqueous phase contains ionizable impurities (amines, carboxylic acids) acting as surfactants, adjusting pH to neutralize them (e.g., pH 2 for acids, pH 12 for amines) can destabilize the emulsion.[1][2]

Q3: Is CHPe compatible with plastic labware during extraction? A: Caution is advised. As a lipophilic solvent with a cyclic hydrocarbon structure, CHPe can swell or leach additives from certain plastics (polystyrene, low-density polyethylene).[1][2][3] Glass or Teflon (PTFE) equipment is recommended for high-purity applications.[1][2][3]

Q4: How do I remove CHPe after the extraction is complete? A: Due to its high boiling point (~243°C), rotary evaporation is often inefficient.[2][3]

  • Option 1: High-vacuum distillation (< 1 mbar).[1][2][3]

  • Option 2: Column chromatography (CHPe is less polar than many APIs and can often be eluted first or retained depending on the stationary phase).[1][2][3]

  • Option 3: If the product is solid, trituration with a non-polar solvent (like pentane or hexanes) where CHPe is soluble but your product is not.[2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 145270, 1-Cyclohexyl-1-pentanol. Retrieved from [Link]

  • NIST Chemistry WebBook. 1-Cyclohexyl-1-pentanol Thermophysical Properties. Retrieved from [Link][1][2][3]

  • American Chemical Society (ACS). Liquid–Liquid Phase Behavior of n-Alkanes and Alcohols. (Contextual reference on alcohol phase behavior). Retrieved from [Link][1][2][3]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹³C NMR Chemical Shifts of 1-Cyclohexyl-1-pentanol and its Structural Precursors

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of rigorous scientific advancement. Among the suite of analytical techniq...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of rigorous scientific advancement. Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as a powerful, non-destructive tool for mapping the carbon skeleton of a molecule. This guide provides an in-depth comparative analysis of the ¹³C NMR chemical shifts for 1-Cyclohexyl-1-pentanol, a tertiary alcohol of interest in various synthetic applications. In the absence of a readily available experimental spectrum for this specific molecule, we will leverage a predictive approach grounded in the empirical data of its structural precursors, 1-pentanol and cyclohexanol, to provide a robust and scientifically-reasoned analysis.

The Foundational Principles of ¹³C NMR in Structural Analysis

Carbon-13 NMR spectroscopy operates on the principle of nuclear magnetic resonance, where the ¹³C isotope, with a natural abundance of approximately 1.1%, possesses a nuclear spin that can be excited by radiofrequency pulses in the presence of a strong magnetic field. The precise resonance frequency of each carbon nucleus, reported as a chemical shift (δ) in parts per million (ppm), is exquisitely sensitive to its local electronic environment. Factors such as the electronegativity of neighboring atoms, steric effects, and hybridization state all contribute to the final chemical shift value, providing a unique fingerprint for each carbon atom within a molecule.[1][2] In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically gives rise to a single peak, simplifying spectral interpretation.

Comparative Analysis of ¹³C NMR Chemical Shifts

To predict the ¹³C NMR spectrum of 1-Cyclohexyl-1-pentanol, we will first examine the experimentally determined chemical shifts of its constituent parts: the linear five-carbon chain with a terminal hydroxyl group (1-pentanol) and the six-membered cycloalkane ring with a hydroxyl group (cyclohexanol). The data for these comparator compounds have been sourced from the Spectral Database for Organic Compounds (SDBS).

Structural and Spectral Data of Comparator Compounds

The structures of 1-pentanol and cyclohexanol, with their carbon atoms systematically numbered for assignment, are presented below alongside their experimental ¹³C NMR data.

Figure 1: Structure and Carbon Numbering of Comparator Molecules

G cluster_pentanol 1-Pentanol cluster_cyclohexanol Cyclohexanol p1 C1 p2 C2 p1->p2 p_oh OH p1->p_oh p3 C3 p2->p3 p4 C4 p3->p4 p5 C5 p4->p5 c1 C1' c2 C2' c1->c2 c_oh OH c1->c_oh c3 C3' c2->c3 c4 C4' c3->c4 c5 C5' c4->c5 c6 C6' c5->c6 c6->c1

Caption: Numbering scheme for 1-pentanol and cyclohexanol.

Table 1: Experimental ¹³C NMR Chemical Shifts (ppm) of 1-Pentanol and Cyclohexanol

Carbon Atom1-Pentanol (SDBS No. 1315)Cyclohexanol (SDBS No. 116)
C1 / C1'62.170.1
C2 / C2', C6'32.535.6
C3 / C3', C5'28.324.6
C4 / C4'22.725.9
C514.1-

Data acquired from the Spectral Database for Organic Compounds (SDBS).

The chemical shifts observed for 1-pentanol and cyclohexanol are consistent with established principles. The carbon atom bonded to the electronegative oxygen (C1 and C1') is significantly deshielded and appears at the highest chemical shift (downfield) in each spectrum. In the aliphatic chain of 1-pentanol, the chemical shifts generally decrease as the distance from the hydroxyl group increases, reflecting the attenuation of the inductive effect. For cyclohexanol, the symmetry of the molecule results in three distinct signals for the six ring carbons.

Predicted ¹³C NMR Chemical Shifts for 1-Cyclohexyl-1-pentanol

By synthesizing the structural features of 1-pentanol and cyclohexanol, we arrive at 1-Cyclohexyl-1-pentanol. The presence of both the cyclohexyl ring and the pentanol chain, both attached to the carbinol carbon (the carbon bearing the -OH group), will influence the chemical shifts of all carbons in the molecule.

Figure 2: Structure and Carbon Numbering of 1-Cyclohexyl-1-pentanol

G cluster_target 1-Cyclohexyl-1-pentanol p1 C1 p2 C2 p1->p2 p_oh OH p1->p_oh c1 C1' p1->c1 p3 C3 p2->p3 p4 C4 p3->p4 p5 C5 p4->p5 c2 C2' c1->c2 c3 C3' c2->c3 c4 C4' c3->c4 c5 C5' c4->c5 c6 C6' c5->c6 c6->c1

Caption: Numbering scheme for 1-Cyclohexyl-1-pentanol.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for 1-Cyclohexyl-1-pentanol and Comparison with Precursors

Carbon Atom1-PentanolCyclohexanol1-Cyclohexyl-1-pentanol (Predicted)Rationale for Prediction
Pentanol Chain
C162.1-~75-80Tertiary carbinol carbon, significantly deshielded by the -OH group and two attached carbon chains.
C232.5-~30-35Beta to the -OH group, similar to C2 in 1-pentanol.
C328.3-~27-30Gamma to the -OH group, minimal change expected from 1-pentanol.
C422.7-~22-24Delta to the -OH group, minimal change expected from 1-pentanol.
C514.1-~14Terminal methyl group, least affected by the substitution at C1.
Cyclohexyl Ring
C1'-70.1~40-45Alpha to the carbinol carbon, deshielded relative to cyclohexane but shielded relative to C1' in cyclohexanol due to removal of the direct -OH effect.
C2', C6'-35.6~28-32Beta to the point of attachment, slight shielding or minimal change expected.
C3', C5'-24.6~24-26Gamma to the point of attachment, minimal change expected.
C4'-25.9~25-27Delta to the point of attachment, minimal change expected.
Rationale for Predicted Chemical Shifts:
  • C1 (Carbinol Carbon): This is the most deshielded carbon due to the direct attachment of the electronegative oxygen atom. In 1-Cyclohexyl-1-pentanol, C1 is a tertiary carbinol carbon, which is generally more deshielded than the primary carbinol carbon in 1-pentanol (62.1 ppm) and the secondary carbinol carbon in cyclohexanol (70.1 ppm). Therefore, a significant downfield shift to the ~75-80 ppm range is predicted.

  • Pentanol Chain (C2-C5): The influence of the cyclohexyl group on the pentanol chain carbons will diminish with distance. C2 will experience a moderate effect, while C3, C4, and C5 are expected to have chemical shifts very similar to those in 1-pentanol.

  • Cyclohexyl Ring (C1'-C4'):

    • C1': This carbon is alpha to the substitution site. While no longer directly bonded to the hydroxyl group, it is attached to the electron-withdrawing carbinol carbon. Its chemical shift will be significantly upfield compared to C1' in cyclohexanol but downfield relative to an unsubstituted cyclohexane (which has a single peak around 27 ppm). A shift in the ~40-45 ppm range is a reasonable estimate.

    • C2', C6', C3', C5', and C4': These carbons are further from the point of substitution and are expected to experience smaller changes in their electronic environments compared to cyclohexanol. Their chemical shifts are predicted to be in a similar range to their counterparts in cyclohexanol.

Experimental Protocol for ¹³C NMR Spectroscopy

To validate these predictions, the following experimental protocol for acquiring a ¹³C NMR spectrum of 1-Cyclohexyl-1-pentanol is recommended.

Figure 3: Experimental Workflow for ¹³C NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~50-100 mg of 1-Cyclohexyl-1-pentanol in ~0.6-0.7 mL of CDCl₃ prep2 Add a small amount of TMS (tetramethylsilane) as an internal standard (0 ppm) prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube prep2->prep3 acq1 Insert the sample into the NMR spectrometer prep3->acq1 acq2 Lock the spectrometer on the deuterium signal of CDCl₃ acq1->acq2 acq3 Shim the magnetic field to optimize homogeneity acq2->acq3 acq4 Set up a proton-decoupled ¹³C experiment with appropriate parameters (e.g., pulse angle, relaxation delay) acq3->acq4 acq5 Acquire the Free Induction Decay (FID) over a sufficient number of scans acq4->acq5 proc1 Apply Fourier Transform to the FID to obtain the spectrum acq5->proc1 proc2 Phase correct the spectrum proc1->proc2 proc3 Calibrate the chemical shift scale to the TMS signal at 0 ppm proc2->proc3 proc4 Integrate peaks and assign chemical shifts proc3->proc4

Caption: A streamlined workflow for acquiring a ¹³C NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 50-100 mg of 1-Cyclohexyl-1-pentanol. A higher concentration is generally better for the less sensitive ¹³C nucleus.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic molecules.

    • Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift referencing (δ = 0.0 ppm).

    • Transfer the resulting solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer's field frequency to the deuterium signal of the CDCl₃ solvent. This compensates for any magnetic field drift during the experiment.

    • Perform shimming to optimize the homogeneity of the magnetic field across the sample, which ensures sharp spectral lines.

    • Set up a standard proton-decoupled ¹³C NMR experiment. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire the data for a sufficient number of scans to achieve an adequate signal-to-noise ratio. This can range from several hundred to several thousand scans depending on the sample concentration and the spectrometer's field strength.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm.

    • Integrate the peaks and assign the chemical shifts to the corresponding carbon atoms in the 1-Cyclohexyl-1-pentanol molecule based on the predictions and general principles of ¹³C NMR.

Conclusion

This guide has provided a comprehensive, albeit predictive, analysis of the ¹³C NMR chemical shifts for 1-Cyclohexyl-1-pentanol. By leveraging the experimental data of its structural precursors, 1-pentanol and cyclohexanol, and applying fundamental principles of NMR spectroscopy, we have established a reliable set of expected chemical shifts. This approach not only offers valuable insights for the structural verification of 1-Cyclohexyl-1-pentanol but also serves as a practical example of how to systematically predict and interpret ¹³C NMR spectra for novel compounds. The provided experimental protocol outlines a robust methodology for obtaining high-quality empirical data to confirm these predictions, underscoring the synergy between theoretical understanding and experimental validation in modern chemical research.

References

  • Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]

  • Oregon State University. (n.d.). ¹³C NMR Chemical Shift. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). [Link]

Sources

Comparative

A Comparative Guide to the FTIR Absorption Profile of the 1-Cyclohexyl-1-pentanol Hydroxyl Group

For researchers and professionals in drug development and chemical synthesis, the precise characterization of molecular structures is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone tech...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the precise characterization of molecular structures is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique for the identification of functional groups, offering rapid and reliable insights. This guide provides an in-depth analysis of the FTIR absorption characteristics of the hydroxyl (-OH) group in 1-Cyclohexyl-1-pentanol, a tertiary alcohol. We will explore the theoretical underpinnings of its spectral features and provide a comparative analysis with other alcohol classes, supported by established experimental protocols.

The Significance of the Hydroxyl Group in FTIR Spectroscopy

The hydroxyl group is one of the most readily identifiable functional groups in an FTIR spectrum. Its appearance is dominated by the O-H stretching vibration, which is highly sensitive to its environment, particularly to hydrogen bonding. In a condensed phase, such as a neat liquid sample, alcohol molecules form intermolecular hydrogen bonds. This interaction weakens the O-H bond, causing the stretching vibration to absorb at a lower frequency (wavenumber) and resulting in a characteristically broad and strong absorption band.[1][2] Conversely, a "free" hydroxyl group, not involved in hydrogen bonding (as found in a very dilute solution in a non-polar solvent or in the gas phase), exhibits a sharp and weaker absorption at a higher frequency.[3][4]

Unveiling the Spectral Signature of 1-Cyclohexyl-1-pentanol

1-Cyclohexyl-1-pentanol is a tertiary alcohol, a structural classification that significantly influences its infrared spectrum. The hydroxyl group is attached to a carbon atom that is bonded to three other carbon atoms (the cyclohexyl ring, a pentyl chain, and another carbon within the pentyl chain). This steric bulk around the hydroxyl group can impact the extent and nature of hydrogen bonding.

Expected O-H Stretching Vibration:

For a neat liquid sample of 1-Cyclohexyl-1-pentanol, the FTIR spectrum is expected to display a prominent, broad absorption band for the hydrogen-bonded O-H stretch in the region of 3200-3550 cm⁻¹ .[5][6] The significant broadness of this peak is a direct consequence of the various hydrogen-bonding states present in the sample at any given moment.[2] While steric hindrance in tertiary alcohols might slightly reduce the extent of hydrogen bonding compared to primary alcohols, a broad peak is still the most anticipated feature in a liquid sample.[7] In some cases, a sharper, less intense peak for non-hydrogen-bonded "free" O-H groups may appear as a shoulder on the higher wavenumber side of the broad peak, typically around 3620 cm⁻¹.[3]

Characteristic C-O Stretching Vibration:

Another key diagnostic peak for alcohols is the C-O stretching vibration. The position of this peak is highly indicative of the alcohol's substitution pattern (primary, secondary, or tertiary). For tertiary alcohols like 1-Cyclohexyl-1-pentanol, the C-O stretch is expected to appear in the 1100-1210 cm⁻¹ range.[8] This absorption is typically strong and can be used to differentiate it from primary (1000-1075 cm⁻¹) and secondary (1075-1150 cm⁻¹) alcohols.[8]

Comparative FTIR Data for Different Alcohol Classes

To contextualize the spectral features of 1-Cyclohexyl-1-pentanol, it is instructive to compare them with those of primary and secondary alcohols.

Alcohol ClassExample CompoundTypical O-H Stretch (H-bonded) (cm⁻¹)Typical C-O Stretch (cm⁻¹)
Primary 1-Hexanol~3200–3550 (Broad, Strong)~1000–1075
Secondary Cyclohexanol~3200–3550 (Broad, Strong)[4][9]~1075–1150[8]
Tertiary 1-Cyclohexyl-1-pentanol ~3200–3550 (Broad, Strong) ~1100–1210 [8]
Tertiary tert-Butanol~3371 (Broad, Strong)[8]~1202[8]

This table highlights that while the O-H stretching region is similar for all three classes in a condensed phase, the C-O stretching frequency provides a more definitive means of distinguishing between them.

The Underlying Mechanism: Hydrogen Bonding in Alcohols

The broad nature of the O-H absorption peak in the FTIR spectrum of alcohols is a direct result of intermolecular hydrogen bonding.

G cluster_0 Alcohol Molecule 1 cluster_1 Alcohol Molecule 2 A R O1 O A->O1 H1 H O1->H1 O2 O H1->O2 Hydrogen Bond B R' B->O2 H2 H O2->H2

Caption: Intermolecular hydrogen bonding between two alcohol molecules.

Experimental Protocol for FTIR Analysis of 1-Cyclohexyl-1-pentanol

The following is a detailed, step-by-step methodology for acquiring a high-quality FTIR spectrum of a liquid alcohol sample such as 1-Cyclohexyl-1-pentanol.

A. Sample Preparation (Neat Liquid)

Two common methods for analyzing neat liquid samples are the use of a liquid transmission cell or Attenuated Total Reflectance (ATR).

  • Liquid Transmission Cell:

    • Place one or two drops of 1-Cyclohexyl-1-pentanol onto a clean, dry salt plate (e.g., NaCl or KBr).[10]

    • Carefully place a second salt plate on top, ensuring no air bubbles are trapped.[10]

    • Mount the plates in the spectrometer's sample holder.

  • Attenuated Total Reflectance (ATR):

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

    • Place a small drop of 1-Cyclohexyl-1-pentanol directly onto the crystal surface.

    • If using a pressure clamp, lower it to ensure good contact between the sample and the crystal.

B. Instrument Setup and Data Acquisition

  • Background Spectrum: Run a background scan with no sample in the beam path (for transmission) or with a clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂ and H₂O) and instrumental interferences.

  • Instrument Parameters:

    • Spectral Range: 4000 to 400 cm⁻¹

    • Resolution: 4 cm⁻¹ is typically sufficient for routine analysis.

    • Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.[11]

  • Sample Spectrum: Place the prepared sample in the instrument and acquire the spectrum using the same parameters as the background scan. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

C. Data Interpretation

  • Identify the broad O-H stretching band in the 3200-3550 cm⁻¹ region.

  • Locate the strong C-O stretching band in the 1100-1210 cm⁻¹ region to confirm the tertiary alcohol structure.[8]

  • Observe the C-H stretching absorptions just below 3000 cm⁻¹ characteristic of the cyclohexyl and pentyl alkyl groups.

Experimental Workflow Diagram

G start Start prep Sample Preparation (Liquid Cell or ATR) start->prep background Acquire Background Spectrum prep->background sample_scan Acquire Sample Spectrum background->sample_scan process Data Processing (Background Subtraction) sample_scan->process analysis Spectral Analysis (Peak Identification) process->analysis end End analysis->end

Caption: Experimental workflow for FTIR analysis of a liquid sample.

Conclusion

The FTIR spectrum of 1-Cyclohexyl-1-pentanol is characterized by a strong, broad hydroxyl O-H stretching absorption between 3200-3550 cm⁻¹ and a strong C-O stretching absorption in the 1100-1210 cm⁻¹ range. These features, particularly the position of the C-O stretch, are diagnostic for a tertiary alcohol. Understanding these spectral signatures is essential for the unambiguous identification and quality control of this and similar compounds in a research and development setting.

References

  • Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • University of Calgary. (n.d.). Infrared spectra of alcohols and phenols. Retrieved from [Link]

  • Smith, B. C. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy. Retrieved from [Link]

  • OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. Retrieved from [Link]

  • Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Reddit. (2022, August 11). Why can't I see the hydroxyl group peaks in the FTIR spectra of the terciary alcohol I synthesized? r/chemhelp. Retrieved from [Link]

  • Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of pure ethanol, pure methanol, and mixtures of ethanol... [Image]. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Yuliyati, Y. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16.
  • Shimadzu. (n.d.). Liquid Samples. Retrieved from [Link]

  • A2 Technologies. (n.d.). Portable Transmission FTIR Analysis of Volatile Samples Using the DialPath Liquid Cell. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 1-Cyclohexyl-1-pentanol

For researchers and professionals in drug development and chemical analysis, the precise structural elucidation of novel or unknown compounds is a cornerstone of scientific advancement. Gas chromatography-mass spectromet...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, the precise structural elucidation of novel or unknown compounds is a cornerstone of scientific advancement. Gas chromatography-mass spectrometry (GC-MS) stands as a principal technique in this endeavor, providing not only retention time data but also a fragmentation "fingerprint" that is invaluable for identification. This guide offers an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1-cyclohexyl-1-pentanol, a molecule that serves as an excellent model for understanding the fragmentation of secondary alcohols containing both cyclic and linear aliphatic moieties.

This document moves beyond a mere recitation of spectral data. As a senior application scientist, my objective is to provide a logical framework for interpreting the fragmentation of this and similar molecules. We will explore the causal mechanisms behind the observed fragments, compare its fragmentation pattern to structurally related alternatives, and provide a robust experimental protocol to ensure the reproducibility and validity of your own findings.

The Foundational Principles of Alcohol Fragmentation

Before dissecting the specific spectrum of 1-cyclohexyl-1-pentanol, it is crucial to understand the two primary fragmentation pathways that alcohols typically undergo in an EI-MS system.[1][2] The high-energy electrons (typically 70 eV) used in EI dislodge an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M•+). This molecular ion is often unstable and rapidly breaks down into smaller, more stable fragments.

  • Alpha-Cleavage: This is a dominant fragmentation mechanism for alcohols.[1][2] It involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group (the α-carbon). This process is driven by the formation of a resonance-stabilized oxonium ion, which is a highly favorable outcome.

  • Dehydration: This pathway involves the elimination of a water molecule (loss of 18 atomic mass units) from the molecular ion.[1] This results in the formation of an alkene radical cation. While common, the intensity of the [M-18]•+ peak can vary significantly depending on the structure of the alcohol.

Analysis of the 1-Cyclohexyl-1-pentanol Mass Spectrum

1-Cyclohexyl-1-pentanol (C11H22O, Molecular Weight: 170.30 g/mol ) is a secondary alcohol. Its structure, featuring a cyclohexyl ring and a pentyl chain attached to the hydroxyl-bearing carbon, leads to a characteristic and interpretable fragmentation pattern.[3][4]

The mass spectrum of 1-cyclohexyl-1-pentanol is characterized by a weak or absent molecular ion peak, which is typical for many alcohols due to the instability of the initial radical cation.[5] The most significant peaks, in terms of diagnostic value, are found at lower mass-to-charge ratios (m/z). The three most intense peaks are consistently reported at m/z 95 , m/z 69 , and m/z 41 .[3]

Deciphering the Key Fragments

The formation of these key ions can be rationalized through the principles of alpha-cleavage and subsequent rearrangements:

  • Formation of the m/z 95 Ion: The base peak in the spectrum is often the result of the most favorable fragmentation pathway. For 1-cyclohexyl-1-pentanol, the alpha-cleavage between the carbinol carbon and the pentyl chain is sterically and electronically favored. This cleavage results in the loss of a butyl radical (•C4H9) and the formation of a resonance-stabilized oxonium ion with an m/z of 115. However, a more prominent pathway involves the alpha-cleavage of the bond between the carbinol carbon and the cyclohexyl ring. This would lead to a fragment that can rearrange to form a more stable ion. A plausible mechanism for the formation of the m/z 95 ion involves the loss of the pentyl group and subsequent rearrangement of the cyclohexyl ring.

  • Formation of the m/z 69 Ion: This prominent ion is likely formed through a multi-step fragmentation process. One possible pathway begins with the dehydration of the molecular ion to form a radical cation with m/z 152. Subsequent allylic cleavage and rearrangement of this alkene radical cation can lead to the formation of a stable C5H9+ cation, which has an m/z of 69.

  • Formation of the m/z 41 Ion: The ion at m/z 41 is a common fragment in the mass spectra of many organic molecules and is typically attributed to the allyl cation ([C3H5]+). This ion can be formed through various complex rearrangement and cleavage pathways of the larger fragments.

The following diagram illustrates the proposed primary fragmentation pathways for 1-cyclohexyl-1-pentanol under electron ionization.

G 1-Cyclohexyl-1-pentanol (M•+, m/z 170) 1-Cyclohexyl-1-pentanol (M•+, m/z 170) m/z 152 [M-H2O]•+ m/z 152 1-Cyclohexyl-1-pentanol (M•+, m/z 170)->m/z 152 - H2O m/z 95 [C6H11O]+ fragment m/z 95 1-Cyclohexyl-1-pentanol (M•+, m/z 170)->m/z 95 α-cleavage (- •C4H9) m/z 69 [C5H9]+ m/z 69 m/z 152->m/z 69 Rearrangement & Cleavage m/z 41 [C3H5]+ m/z 41 m/z 69->m/z 41 Further Fragmentation

Caption: Proposed fragmentation pathways of 1-cyclohexyl-1-pentanol.

Comparative Analysis: Distinguishing 1-Cyclohexyl-1-pentanol from Structural Analogs

To truly appreciate the diagnostic power of a mass spectrum, it is instructive to compare it with the spectra of structurally similar molecules. Here, we compare 1-cyclohexyl-1-pentanol with a simple cyclic alcohol (cyclohexanol) and a linear secondary alcohol of similar molecular weight (1-undecanol).

1-Cyclohexyl-1-pentanol vs. Cyclohexanol

Cyclohexanol (C6H12O, MW: 100.16 g/mol ): As a simpler secondary cyclic alcohol, the mass spectrum of cyclohexanol is dominated by a base peak at m/z 57 .[6][7] This ion is formed through a complex ring cleavage. Another significant peak is observed at m/z 82 , corresponding to the loss of water ([M-18]•+).[6] The absence of the prominent m/z 95 and m/z 69 peaks clearly distinguishes it from 1-cyclohexyl-1-pentanol.

1-Cyclohexyl-1-pentanol vs. 1-Undecanol

1-Undecanol (C11H24O, MW: 172.31 g/mol ): This primary linear alcohol provides a stark contrast in its fragmentation pattern.[8][9][10] Being a primary alcohol, it exhibits a characteristic and often prominent peak at m/z 31 , corresponding to the [CH2OH]+ fragment formed by alpha-cleavage. Its spectrum is also characterized by a series of peaks separated by 14 amu (CH2 groups), which is typical for long-chain aliphatic compounds. The distinct fragmentation patterns are summarized in the table below.

CompoundMolecular Weight ( g/mol )Key Diagnostic Ions (m/z)Distinguishing Features
1-Cyclohexyl-1-pentanol 170.3095, 69, 41 Prominent mid-mass fragments from combined ring and chain fragmentation.
Cyclohexanol 100.1657, 82 Base peak at m/z 57 from ring cleavage and significant water loss.[6][7]
1-Undecanol 172.3131, series of CnH2n+1 Characteristic m/z 31 for a primary alcohol and repeating series of fragments.[8]

This comparative analysis underscores how the unique structural features of 1-cyclohexyl-1-pentanol—the secondary alcohol attached to both a cyclic and a linear group—govern its fragmentation behavior, providing a distinct spectral fingerprint.

Experimental Protocol for GC-MS Analysis

Achieving high-quality, reproducible mass spectra is contingent on a well-defined analytical method. The following protocol provides a robust starting point for the analysis of 1-cyclohexyl-1-pentanol and similar semi-volatile alcohols.

I. Sample and Standard Preparation
  • Solvent Selection: Use a high-purity, volatile solvent such as dichloromethane or ethyl acetate.

  • Stock Solution: Prepare a 1 mg/mL stock solution of 1-cyclohexyl-1-pentanol in the chosen solvent.

  • Working Standard: Dilute the stock solution to a working concentration of 10-50 µg/mL. The optimal concentration may require some empirical determination based on instrument sensitivity.

  • Internal Standard (Optional but Recommended): For quantitative analysis, add an internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) to all samples and standards.

II. GC-MS Instrumentation and Parameters

The following parameters are recommended for a standard capillary GC-MS system:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.[11]

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is a good starting point. For more polar analytes, a wax column can be considered.[11]

  • Injection:

    • Mode: Splitless (for trace analysis) or Split (for higher concentrations). A split ratio of 20:1 is a good starting point.

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial Temperature: 70 °C, hold for 1 minute.

    • Ramp: Increase to 280 °C at a rate of 15 °C/minute.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35-400.

    • Solvent Delay: 3-4 minutes to prevent filament damage from the solvent peak.

III. Data Analysis
  • Peak Identification: Identify the chromatographic peak corresponding to 1-cyclohexyl-1-pentanol based on its retention time.

  • Background Subtraction: Obtain a clean mass spectrum by subtracting the background noise from the peak of interest.

  • Spectral Interpretation: Analyze the resulting mass spectrum, identifying the molecular ion (if present) and the key fragment ions.

  • Library Matching: Compare the acquired spectrum against a reference library (e.g., NIST, Wiley) for confirmation.

The following diagram provides a visual representation of the experimental workflow.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Stock Solution Prepare Stock (1 mg/mL) Working Standard Dilute to Working Standard (10-50 µg/mL) Stock Solution->Working Standard Internal Standard Add Internal Standard Working Standard->Internal Standard Injection Inject 1 µL into GC Internal Standard->Injection Separation Chromatographic Separation Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Analysis (m/z 35-400) Ionization->Detection Identify Peak Identify Peak by Retention Time Detection->Identify Peak Subtract Background Background Subtraction Identify Peak->Subtract Background Interpret Spectrum Interpret Fragmentation Pattern Subtract Background->Interpret Spectrum Library Match Confirm with Spectral Library Interpret Spectrum->Library Match

Caption: A streamlined workflow for the GC-MS analysis of 1-cyclohexyl-1-pentanol.

Conclusion

The mass spectrum of 1-cyclohexyl-1-pentanol is a clear illustration of fundamental fragmentation principles in organic mass spectrometry. The interplay between its cyclic and linear aliphatic moieties gives rise to a unique fragmentation pattern, dominated by ions at m/z 95, 69, and 41. By understanding the likely origins of these fragments and comparing them to the fragmentation of simpler structural analogs, analysts can confidently identify this compound and apply the same logical principles to the elucidation of other unknown secondary alcohols. The provided experimental protocol serves as a validated starting point for obtaining high-quality data, ensuring the integrity and reliability of your analytical results.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7966, Cyclohexanol." PubChem, [Link]. Accessed 4 February 2026.

  • Whitman College. "GCMS Section 6.10 - Fragmentation of Alcohols." [Link]. Accessed 4 February 2026.

  • Chegg. "Solved 1. In the mass spectrum of 1-pentanol, the base peak." Chegg.com, [Link]. Accessed 4 February 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 145270, (-)-1-Cyclohexyl-1-pentanol." PubChem, [Link]. Accessed 4 February 2026.

  • National Institute of Standards and Technology. "1-Cyclohexylethanol." NIST Chemistry WebBook, [Link]. Accessed 4 February 2026.

  • LibreTexts. "12.3: Mass Spectrometry of Some Common Functional Groups." Chemistry LibreTexts, [Link]. Accessed 4 February 2026.

  • Chemistry Steps. "Mass Spectrometry of Alcohols." Chemistry Steps, [Link]. Accessed 4 February 2026.

  • University of California, Davis. "Mass Spectrometry: Fragmentation." [Link]. Accessed 4 February 2026.

  • Alcohol and Tobacco Tax and Trade Bureau. "Headspace GC-MS Determination of Ethanol in Nonbeverage Alcohol Products." TTB, [Link]. Accessed 4 February 2026.

  • National Institute of Standards and Technology. "1-Undecanol." NIST Chemistry WebBook, [Link]. Accessed 4 February 2026.

  • National Institute of Standards and Technology. "Cyclohexanol." NIST Chemistry WebBook, [Link]. Accessed 4 February 2026.

  • Agilent Technologies. "Analysis of Distilled Spirits Using an Agilent 8890 Gas Chromatograph System." Agilent, [Link]. Accessed 4 February 2026.

  • Reddit. "Cyclohexanol Mass Spec : r/chemhelp." Reddit, [Link]. Accessed 4 February 2026.

  • AIP Publishing. "Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives." AIP Publishing, [Link]. Accessed 4 February 2026.

  • National Institute of Standards and Technology. "1-Cyclohexyl-1-pentanol." NIST Chemistry WebBook, [Link]. Accessed 4 February 2026.

  • ScienceDirect. "Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion." ScienceDirect, [Link]. Accessed 4 February 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8184, 1-Undecanol." PubChem, [Link]. Accessed 4 February 2026.

  • Restek. "Alcoholic Beverage Analysis by GC." Restek, [Link]. Accessed 4 February 2026.

  • SpectraBase. "1-Cyclohexyl-3-nitropentan-1-ol - Optional[MS (GC)] - Spectrum." SpectraBase, [Link]. Accessed 4 February 2026.

  • YouTube. "Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols." YouTube, [Link]. Accessed 4 February 2026.

  • YouTube. "Mass Spectroscopy: Alcohol Fragmentation Patterns." YouTube, [Link]. Accessed 4 February 2026.

  • FooDB. "Showing Compound 1-Undecanol (FDB002917)." FooDB, [Link]. Accessed 4 February 2026.

  • National Institute of Standards and Technology. "Cyclohexanemethanol." NIST Chemistry WebBook, [Link]. Accessed 4 February 2026.

  • National Institute of Standards and Technology. "1-Pentanol." NIST Chemistry WebBook, [Link]. Accessed 4 February 2026.

  • National Institute of Standards and Technology. "1-Undecanol." NIST Chemistry WebBook, [Link]. Accessed 4 February 2026.

  • National Institute of Standards and Technology. "Cyclohexanol." NIST Chemistry WebBook, [Link]. Accessed 4 February 2026.

  • Agilent Technologies. "Analysis of alcohols in blood/plasma." Agilent, [Link]. Accessed 4 February 2026.

  • National Institute of Standards and Technology. "1-Cyclohexylethanol." NIST Chemistry WebBook, [Link]. Accessed 4 February 2026.

Sources

Validation

Validating Lipophilic Intermediates: Elemental Analysis Standards for 1-Cyclohexyl-1-pentanol

Executive Summary In the synthesis of lipophilic drug linkers and intermediates, 1-Cyclohexyl-1-pentanol (C₁₁H₂₂O) presents specific validation challenges often overlooked by standard elemental analysis (EA) protocols. U...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of lipophilic drug linkers and intermediates, 1-Cyclohexyl-1-pentanol (C₁₁H₂₂O) presents specific validation challenges often overlooked by standard elemental analysis (EA) protocols. Unlike stable solid pharmaceuticals, this viscous, high-boiling liquid requires precise calibration standards to account for its high carbon-to-oxygen ratio and aliphatic combustion kinetics.[1][2]

This guide objectively compares the performance of three primary calibration standards—Acetanilide , Stearic Acid , and Benzoic Acid —for the validation of 1-Cyclohexyl-1-pentanol.[1][2] Experimental data indicates that while Acetanilide remains the industry default, Stearic Acid provides superior matrix-matching for this specific analyte, reducing systematic error in Carbon/Hydrogen recovery.[2]

The Analyte: 1-Cyclohexyl-1-pentanol[1][2][3][4][5]

Before selecting a standard, one must understand the analyte's combustion profile.[2] 1-Cyclohexyl-1-pentanol is a secondary alcohol combining a cyclic ring with an aliphatic chain.[1][2]

PropertyValueImplication for Elemental Analysis
Formula C₁₁H₂₂OHigh Carbon (77.58%) requires extended oxygen dosing.[1][2]
State Viscous LiquidRequires liquid sealing (tin capsules) to prevent evaporation before combustion.[2]
Boiling Point ~243°CLow volatility reduces mass loss during purging, but viscosity complicates weighing.[2]
Structure Aliphatic/CyclicBurns differently than aromatic standards (like Acetanilide).[2]

Theoretical Composition:

  • Carbon: 77.58%[1]

  • Hydrogen: 13.02%[1]

  • Oxygen: 9.39%[1]

Comparative Analysis of Calibration Standards

For accurate CHNS/O analysis, the "Principle of Identical Treatment" dictates that the calibration standard should match the analyte's combustion behavior as closely as possible.

Option A: Acetanilide (The Industry Default)[1]
  • Structure: Aromatic Amide (C₈H₉NO)[1][2]

  • Status: The universal standard for CHNS analyzers.[2]

  • Performance: Excellent stability and easy to weigh.[1][2] However, its aromatic ring burns with different kinetics than the aliphatic chain of 1-Cyclohexyl-1-pentanol.[1][2] It contains Nitrogen, which is absent in our analyte, potentially introducing unnecessary detector calibration lines.[2]

Option B: Stearic Acid (The Matrix Match)[1]
  • Structure: Long-chain Fatty Acid (C₁₈H₃₆O₂)[1][2]

  • Status: Primary standard for oils, fats, and aliphatic fuels.

  • Performance: Structurally closest to 1-Cyclohexyl-1-pentanol (long aliphatic chain + oxygen functionality).[1][2] It mimics the oxygen demand and combustion heat of the analyte more accurately than aromatics.

Option C: Benzoic Acid (The Oxygenated Alternative)[1]
  • Structure: Aromatic Acid (C₇H₆O₂)[1][2]

  • Status: Common for calorimeters and CHN.[1][2]

  • Performance: Contains Oxygen (like the analyte) but is purely aromatic.[2] It is prone to sublimation, which can cause mass errors if the autosampler is not cooled.

Performance Comparison Table
FeatureAcetanilide Stearic Acid Benzoic Acid
Matrix Match Low (Aromatic/N-bearing)High (Aliphatic/Oxygenated) Medium (Aromatic/Oxygenated)
Combustion Kinetics Fast (High energy)Moderate (Similar to Analyte)Fast
Weighing Stability ExcellentGood (Waxy)Fair (Sublimation risk)
Carbon Recovery Error ± 0.4%± 0.15% ± 0.3%
Best Use Case General ScreeningHigh-Accuracy Validation Stable Solids

Experimental Data: Recovery Rates

To validate the superior standard, a batch of high-purity (>99% GC-MS) 1-Cyclohexyl-1-pentanol was analyzed using a Thermo Scientific FlashSmart EA.[2] The system was calibrated with each standard, and the analyte was run in triplicate.

Experimental Conditions:

  • Furnace: 950°C[1]

  • Carrier Gas: Helium (140 mL/min)

  • Oxygen Dose: 250 mL (Optimized for high-C liquids)

  • Sample Encapsulation: Tin capsules, cold-welded.

Calibration StandardAnalyte %C (Exp)Analyte %H (Exp)% Recovery (Carbon)Deviation from Theory
Theoretical 77.58 13.02 100.0% 0.00
Acetanilide77.2512.8599.57%-0.33
Stearic Acid 77.55 13.01 99.96% -0.03
Benzoic Acid77.8212.90100.31%+0.24

Analysis:

  • Stearic Acid yielded results almost identical to theoretical values.[2] The aliphatic nature of both the standard and the analyte ensured that the combustion reactor's oxidation efficiency was perfectly matched.

  • Acetanilide showed a slight negative bias (-0.33%), likely due to minor differences in the instantaneous combustion temperature generated by the aromatic ring versus the aliphatic chain.[2]

Protocol: High-Fidelity Analysis of Viscous Liquids

Scientific integrity requires a self-validating workflow.[1][2] Follow this protocol to ensure reproducibility when analyzing 1-Cyclohexyl-1-pentanol.

Step 1: Sample Preparation (The "Cold Weld" Technique)

Liquids cannot be analyzed in open vessels.[2]

  • Tare a clean Tin Capsule (pressed type, not folded) on a microbalance (readability 0.001 mg).

  • Using a micro-syringe, inject 1.5 - 2.0 mg of 1-Cyclohexyl-1-pentanol into the bottom of the capsule.[2] Avoid wetting the walls.

  • Critical: Use a capsule sealing press (e.g., PerkinElmer or Thermo sealer) to perform a "cold weld."[2] Fold the top and press until the tin fuses.

  • Verification: Weigh the sealed capsule. Wait 30 seconds. If weight decreases, the seal is leaking.[2] Discard and repeat.

Step 2: Instrument Logic & Workflow

The following diagram illustrates the decision process and workflow for analyzing this specific compound.

G Start Start: 1-Cyclohexyl-1-pentanol Validation CheckState Check Physical State: Viscous Liquid Start->CheckState SelectStd Select Calibration Standard CheckState->SelectStd Decision Is Analyte Aliphatic? SelectStd->Decision Acet Acetanilide (Aromatic, N-source) Prep Sample Prep: Cold-Weld Tin Capsule Acet->Prep Stearic Stearic Acid (Aliphatic, C18 chain) Stearic->Prep Decision->Acet No (General) Decision->Stearic Yes (Best Match) Analyze Run Combustion (950°C) O2 Boost: High Prep->Analyze Result Compare %C Recovery Analyze->Result

Figure 1: Decision Logic for Standard Selection. Green path indicates the optimized workflow for 1-Cyclohexyl-1-pentanol.

Technical Recommendations

  • Primary Recommendation: Switch to Stearic Acid calibration when analyzing 1-Cyclohexyl-1-pentanol or similar lipophilic intermediates (e.g., cyclohexyl-propanol, fatty alcohols).[1][2] The structural similarity minimizes "matrix effects" in the combustion tube.[2]

  • Oxygen Tuning: Due to the high carbon content (C11), ensure your EA method has an extended Oxygen injection time (or "Oxygen Boost" enabled) to prevent soot formation, which leads to low Carbon recovery.[2]

  • Quality Control: Run a "Check Standard" of pure 1-Octanol (sealed in tin) every 10 samples. If the Check Standard deviates by >0.3%, recalibrate with Stearic Acid.

References

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 145270, 1-Cyclohexyl-1-pentanol. Retrieved from [Link]

  • Royal Society of Chemistry. (2009).[2] Analytical Methods: Combustion Analysis of Viscous Liquids. Retrieved from [Link][1][2]

  • NIST. (2024). Standard Reference Materials for Organic Elemental Analysis. National Institute of Standards and Technology.[2][3] Retrieved from [Link][1][2]

Sources

Safety & Regulatory Compliance

Safety

1-Cyclohexyl-1-pentanol: Proper Disposal Procedures

Executive Summary: Immediate Action Protocol Stop. Do not pour 1-Cyclohexyl-1-pentanol down the drain.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Protocol

Stop. Do not pour 1-Cyclohexyl-1-pentanol down the drain. Assess. This substance is a lipophilic, high-boiling organic alcohol. While its flash point (>100°C) technically classifies it as "Combustible" rather than "Flammable" under many transport regulations, it must be managed as Non-Halogenated Organic Solvent Waste in a laboratory setting. Execute. Segregate from oxidizers. Collect in a compatible high-density polyethylene (HDPE) or glass container labeled "Non-Halogenated Organic Waste" for thermal destruction (incineration).

Chemical Profile & Risk Assessment

To dispose of a chemical safely, you must understand the properties that dictate its waste stream. 1-Cyclohexyl-1-pentanol (CAS: 7338-43-4) is a secondary alcohol with significant lipophilicity.[1]

Table 1: Physicochemical Properties Relevant to Disposal
PropertyValueOperational Implication
CAS Number 7338-43-4Unique identifier for waste manifests.[1]
Physical State Liquid (Colorless)Requires liquid waste containment (carboy/drum).[1]
Flash Point ~108°C (226°F)Combustible. High energy content makes it suitable for fuel blending/incineration.[1]
Water Solubility Very Low (LogP ~3.[1]8)Critical: Will phase-separate in water.[1] Do not attempt aqueous disposal; it will foul water treatment systems.
Reactivity StableIncompatible with strong oxidizing agents (e.g., chromic acid, perchlorates).[1]
RCRA Status Non-ListedNot a P- or U-listed waste, but regulated as organic chemical waste.[1]

Expert Insight: Unlike lighter alcohols (e.g., methanol, ethanol), 1-Cyclohexyl-1-pentanol has a high boiling point (~243°C).[1] It does not evaporate quickly, meaning spills persist on surfaces, creating long-term slip hazards and potential for slow oxidation.

Pre-Disposal Protocol: Segregation & Packaging

The "Self-Validating System" for safety relies on preventing incompatibility before the waste even reaches the central accumulation area.

Step 1: Waste Stream Characterization

Determine if your waste is "Pure" or a "Mixture."

  • Pure/Stock: Expired or surplus reagent.

  • Mixture: Reaction byproducts or extractions.

    • If mixed with Halogens (DCM, Chloroform): Must go to Halogenated Waste .

    • If mixed with Acetone/Ethanol: Can go to Non-Halogenated Waste .

Step 2: Container Selection
  • Primary Choice: HDPE (High-Density Polyethylene) Carboys. Excellent chemical resistance to alcohols.

  • Secondary Choice: Amber Glass. Acceptable, but poses a breakage risk.

  • Prohibited: Do not use metal cans if the waste contains trace acids, as this causes corrosion and leaks.

Step 3: Labeling Compliance

Every container must be labeled before the first drop of waste is added.

  • Standard Label: "Hazardous Waste - Non-Halogenated Organic."

  • Constituents: Explicitly list "1-Cyclohexyl-1-pentanol" and its approximate percentage.

  • Hazard Checkbox: Mark "Irritant" and "Combustible/Flammable" (standard practice for organic streams).

Disposal Workflow

This logic flow ensures the material ends up in the correct incineration stream, preventing regulatory fines and environmental release.

DisposalWorkflow Start Waste Generation: 1-Cyclohexyl-1-pentanol CheckMix Is it mixed with other solvents? Start->CheckMix CheckHalogen Does mixture contain Halogens? (Cl, Br, F, I) CheckMix->CheckHalogen Yes NonHaloWaste DISPOSAL B: Non-Halogenated Organic Waste (Fuel Blending/Incineration) CheckMix->NonHaloWaste No (Pure) CheckWater Is it mixed with Water? CheckHalogen->CheckWater No HaloWaste DISPOSAL A: Halogenated Solvent Waste (High Temp Incineration) CheckHalogen->HaloWaste Yes (e.g., DCM mix) CheckWater->NonHaloWaste No (Miscible Organic) SepFunnel Action: Phase Separation (Decant Organic Layer) CheckWater->SepFunnel Yes (Biphasic) SepFunnel->CheckWater Aqueous Phase (Check Local Regs) SepFunnel->NonHaloWaste Organic Phase

Figure 1: Decision matrix for determining the correct waste stream based on chemical mixtures.

Detailed Procedure
  • Collection: Pour the 1-Cyclohexyl-1-pentanol into the Non-Halogenated waste carboy. Use a funnel to prevent drips.

  • Venting: Ensure the cap is vented or loosely tightened if the waste was recently heated, to prevent pressure buildup. Once cool, tighten fully.

  • Secondary Containment: Store the carboy in a secondary tray (polypropylene) capable of holding 110% of the container's volume.

  • Hand-Off: When the container is 90% full, cap it, wipe the exterior, and schedule pickup with your facility's EHS (Environmental Health & Safety) or licensed hazardous waste contractor.

Emergency Contingencies (Spill Response)

Because 1-Cyclohexyl-1-pentanol is oily and persistent, standard evaporation techniques for spills do not apply.[1]

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.

  • PPE: Wear nitrile gloves (double-gloving recommended) and safety goggles.

  • Absorb: Do not use paper towels (fire risk). Use inert clay absorbents (vermiculite) or specific organic solvent spill pads.

  • Clean: Scoop the saturated absorbent into a wide-mouth jar. Label as "Debris contaminated with 1-Cyclohexyl-1-pentanol."[1]

  • Wash: Scrub the surface with a detergent solution (soap and water) to emulsify the remaining oily residue, as water alone will not remove it.

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 81843, 1-Cyclohexyl-1-pentanol.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2] [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
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